![molecular formula C10H11FN2O4 B1465238 Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate CAS No. 1334149-05-1](/img/structure/B1465238.png)

Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate

描述

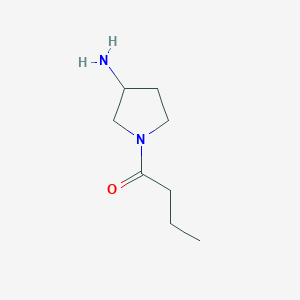

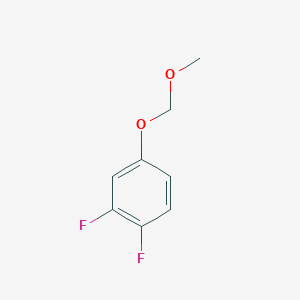

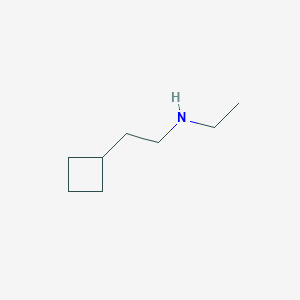

“Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate” is a chemical compound with the CAS Number: 1334149-05-1 . It has a molecular weight of 242.21 . The IUPAC name for this compound is methyl 3- (4-fluoro-2-nitroanilino)propanoate .

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate” can be represented by the SMILES string [O-] [N+] (C1=C (NCCC (OC)=O)C=CC (F)=C1)=O . The InChI code for this compound is 1S/C10H11FN2O4/c1-17-10 (14)4-5-12-8-3-2-7 (11)6-9 (8)13 (15)16/h2-3,6,12H,4-5H2,1H3 .Physical And Chemical Properties Analysis

The predicted boiling point of “Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate” is 341.3±37.0 °C . The predicted density of this compound is 1.354±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa of this compound is 6.53±0.33 .科研应用

Imaging Hypoxia in Tumors

Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate is utilized in the synthesis of radiotracers like O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) for positron emission tomography (PET) imaging. This approach aims at detecting hypoxic tumor tissue by exploiting cellular uptake mechanisms controlled by amino acid transporters, offering a novel pathway for the transportation of tracers into cells. The successful synthesis and application of [18F]FNT highlight its potential in clinical studies for imaging tumor hypoxia, providing a significant tool for cancer diagnosis and treatment planning (Malik et al., 2012).

Chemical Synthesis and Stereochemistry

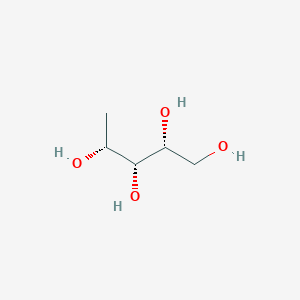

The compound also finds application in the realm of chemical synthesis and the study of stereochemistry. For example, it has been used in the synthesis of various organic compounds, offering insights into the resolution of racemic mixtures and the assignment of absolute configuration to chiral molecules. This involves complex chemical reactions that are essential for the development of pharmaceuticals and other biologically active compounds, showcasing the versatility of methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate in facilitating significant advancements in organic chemistry (Drewes et al., 1992).

Novel Materials and Copolymers

In materials science, derivatives of methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate contribute to the synthesis of novel copolymers. These materials are characterized by their electrophilic properties and potential applications in various industries. The synthesis of these copolymers involves radical initiation and detailed analysis of their composition and structure, which could lead to the development of materials with specific physical properties desirable in high-performance applications (Kim et al., 1999).

Radiopharmaceutical Development

The compound is instrumental in the development of radiopharmaceuticals for PET imaging. For instance, automated synthesis of 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1) for imaging sphingosine-1-phosphate receptor 1 (S1P1) demonstrates the compound’s role in advancing diagnostic imaging. The synthesis process, validated under Good Manufacturing Practices (cGMP) conditions, underscores its importance in the production of PET tracers for clinical research, highlighting its potential to enhance our understanding of disease mechanisms and therapeutic responses (Luo et al., 2019).

Safety And Hazards

性质

IUPAC Name |

methyl 3-(4-fluoro-2-nitroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O4/c1-17-10(14)4-5-12-8-3-2-7(11)6-9(8)13(15)16/h2-3,6,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXQACRSNICSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231424 | |

| Record name | N-(4-Fluoro-2-nitrophenyl)-β-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate | |

CAS RN |

1334149-05-1 | |

| Record name | N-(4-Fluoro-2-nitrophenyl)-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334149-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluoro-2-nitrophenyl)-β-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)

![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)